2-chloro-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide
Description
2-chloro-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide is a heterocyclic compound that belongs to the class of triazole derivatives. Triazoles are known for their versatile biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Properties
IUPAC Name |
2-chloro-4-methyl-N-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-7-2-3-8(9(11)4-7)10(16)14-15-5-12-13-6-15/h2-6H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDADCXDBQTMRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NN2C=NN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200457 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the reaction of 2-chloro-4-methylbenzoic acid with 4H-1,2,4-triazole. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The triazole ring can undergo reduction to form dihydrotriazole derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 2-amino-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide.
Oxidation: Formation of 2-chloro-4-carboxy-N-(4H-1,2,4-triazol-4-yl)benzamide.
Reduction: Formation of 2-chloro-4-methyl-N-(dihydro-4H-1,2,4-triazol-4-yl)benzamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind with various enzymes and receptors, inhibiting their activity. This compound can interfere with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and proliferation. Additionally, it can modulate signaling pathways involved in inflammation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal agent with a similar structure.
Trazodone: An antidepressant with a triazole moiety.
Uniqueness
2-chloro-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide stands out due to its unique combination of a chloro and methyl group on the benzamide ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to other triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
